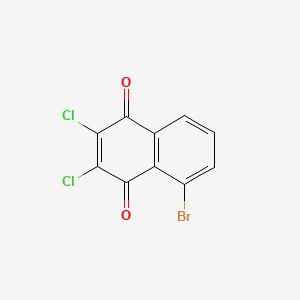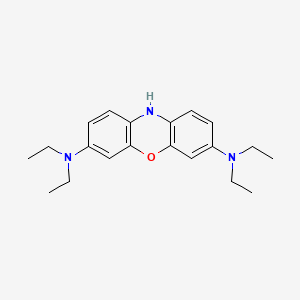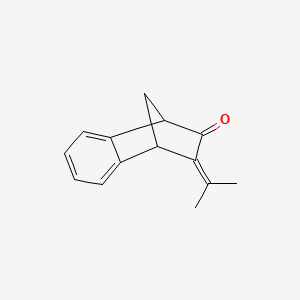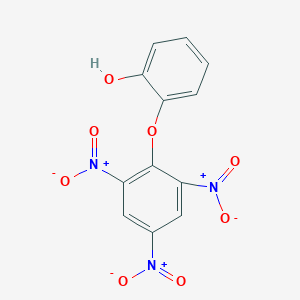
2-(2,4,6-Trinitrophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trinitrophenoxy)phenol is an organic compound characterized by the presence of a phenol group substituted with a 2,4,6-trinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trinitrophenoxy)phenol typically involves the nitration of phenol. The process begins with the nitration of phenol using concentrated nitric acid in the presence of sulfuric acid, resulting in the formation of 2,4,6-trinitrophenol . This intermediate is then reacted with phenol under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of phenols, including this compound, often involves large-scale nitration processes. These processes are carefully controlled to manage the exothermic nature of the reactions and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trinitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-rich nature of the phenol ring
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reactions with halogens, nitrating agents, or sulfonating agents under acidic or basic conditions
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the reagents used
Scientific Research Applications
2-(2,4,6-Trinitrophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its reactive nature.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trinitrophenoxy)phenol involves its interaction with various molecular targets. The nitro groups enhance its electrophilic nature, making it highly reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially disrupting cellular processes and leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a single hydroxyl group.
2,4,6-Trinitrophenol:
4-Nitrophenol: A phenol with a single nitro group at the para position
Uniqueness
2-(2,4,6-Trinitrophenoxy)phenol is unique due to the presence of both a phenol group and a highly nitrated phenoxy group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
53004-18-5 |
|---|---|
Molecular Formula |
C12H7N3O8 |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
2-(2,4,6-trinitrophenoxy)phenol |
InChI |
InChI=1S/C12H7N3O8/c16-10-3-1-2-4-11(10)23-12-8(14(19)20)5-7(13(17)18)6-9(12)15(21)22/h1-6,16H |
InChI Key |
ZANKSIDABQCZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



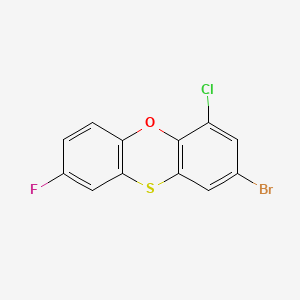

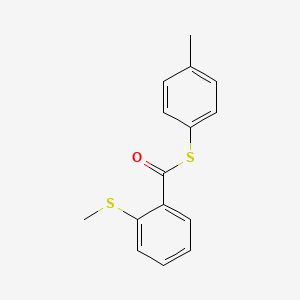
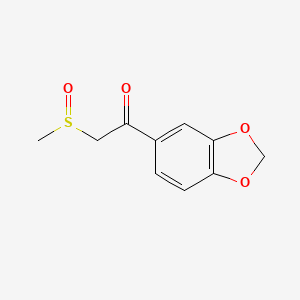
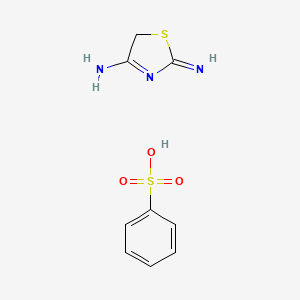
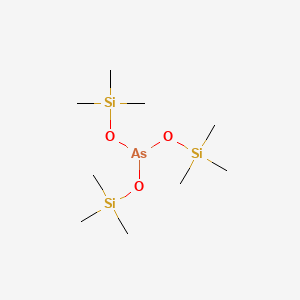
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)
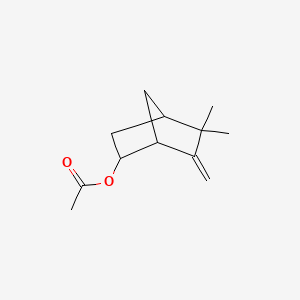

![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)
